Bromuro de 1-(2-etoxi-2-oxo-etil)piridin-1-io

Descripción general

Descripción

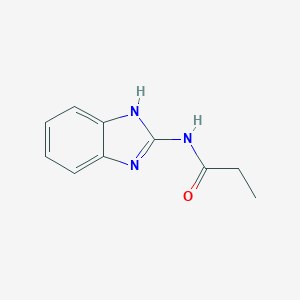

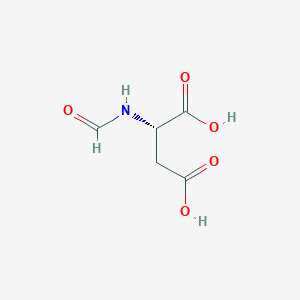

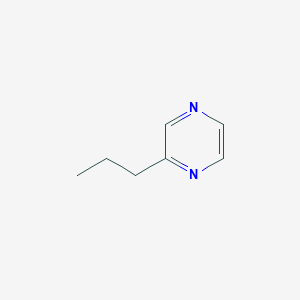

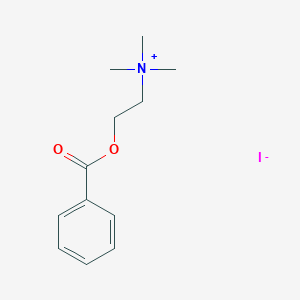

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.1 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la corrosión

Este compuesto se puede utilizar como un inhibidor orgánico de la corrosión . Los inhibidores orgánicos de la corrosión son sustancias que ralentizan el proceso de corrosión en metales y aleaciones. A menudo se utilizan en las industrias para proteger las estructuras metálicas durante el tratamiento de acidificación .

Catalizador en síntesis orgánica

Puede servir como catalizador o precursor de catalizador en la síntesis de compuestos orgánicos . Los catalizadores son sustancias que aumentan la velocidad de una reacción química al reducir la barrera energética de la reacción.

Agente reductor

Este compuesto también puede actuar como agente reductor . Los agentes reductores son sustancias que donan electrones a otra sustancia en una reacción química redox.

Ligando en química de coordinación

Como ligando, puede unirse a un átomo metálico central para formar un complejo de coordinación . Estos complejos se utilizan en diversas áreas de la química y la bioquímica.

Bloque de construcción en síntesis orgánica

Este compuesto puede servir como un bloque de construcción útil o intermedio en la síntesis de varios compuestos orgánicos novedosos, como amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas .

Análisis de adsorción

El compuesto se puede utilizar en análisis de adsorción . La adsorción es un proceso donde se utiliza un sólido para eliminar una sustancia soluble del agua. En este proceso, las partículas de sustancias tóxicas se eliminan del agua al reunirlas en la superficie de una estructura sólida.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Mecanismo De Acción

Target of Action

It is often used as a catalyst, reducing agent, ligand, or precursor for catalysts in the synthesis of organic compounds .

Mode of Action

As a catalyst or reducing agent, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide is currently unavailable . These properties are crucial in determining the bioavailability of a compound.

Result of Action

As a catalyst or reducing agent, it likely influences the rate and outcomes of chemical reactions .

Action Environment

The action, efficacy, and stability of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas at 4°C . This suggests that exposure to oxygen and higher temperatures may affect its stability and efficacy .

Propiedades

IUPAC Name |

ethyl 2-pyridin-1-ium-1-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2.BrH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h3-7H,2,8H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBOIFNOMWXDFC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938216 | |

| Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-40-5 | |

| Record name | Pyridinium, 1-(2-ethoxy-2-oxoethyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-(ethoxycarbonylmethyl)-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17282-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing indolizine derivatives from 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide?

A1: The reaction of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide with 2-Chloro-1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide provides a pathway for synthesizing specific indolizine derivatives, namely 3-Ethyl 1,2-Dimethyl 5-Chloroindolizine-1,2,3-Tricarboxylate and 3-Ethyl 1,2-Dimethyl 5-Bromoindolizine-1,2,3-Tricarboxylate []. Indolizines are heterocyclic compounds with a diverse range of biological activities, making them attractive targets for pharmaceutical research. This specific synthesis route offers insights into the reactivity of pyridinium salts and their potential in constructing complex heterocyclic systems.

Q2: What structural information can be obtained about the synthesized indolizine derivatives?

A2: The research elucidates the structures of the synthesized indolizine derivatives through various spectroscopic techniques. While the abstract doesn't provide specific data, we can anticipate the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) []. NMR would provide detailed information about the connectivity and environment of atoms within the molecules, while MS would confirm their molecular weight and potentially offer insights into fragmentation patterns. These structural characterizations are crucial for understanding the properties and potential applications of these novel compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)

![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)

![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)